2-Anthracenecarbonitrile, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-
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Overview
Description
1-Amino-4-anilino-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of an amino group, an anilino group, and a carbonitrile group attached to an anthracene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-anilino-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of anthracene derivatives with aniline and cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-anilino-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino and anilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different chemical processes or applications.
Scientific Research Applications
1-Amino-4-anilino-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-4-anilino-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile
- 4-[4-(Acetylamino)anilino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
Uniqueness
1-Amino-4-anilino-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
32571-82-7 |
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Molecular Formula |
C21H13N3O2 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-amino-4-anilino-9,10-dioxoanthracene-2-carbonitrile |
InChI |
InChI=1S/C21H13N3O2/c22-11-12-10-16(24-13-6-2-1-3-7-13)17-18(19(12)23)21(26)15-9-5-4-8-14(15)20(17)25/h1-10,24H,23H2 |
InChI Key |
FJMZFDACASWQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C(=C2)C#N)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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